1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine is a piperazine derivative characterized by a cyclohex-3-enylmethyl group at position 1 and a 3-phenoxybenzyl group at position 4 of the piperazine ring. Piperazine derivatives are widely studied for their versatility in drug design, often influencing pharmacokinetic properties such as solubility, metabolic stability, and receptor binding .
Properties
Molecular Formula |
C24H30N2O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H30N2O/c1-3-8-21(9-4-1)19-25-14-16-26(17-15-25)20-22-10-7-13-24(18-22)27-23-11-5-2-6-12-23/h1-3,5-7,10-13,18,21H,4,8-9,14-17,19-20H2 |
InChI Key |
RCKJJKBCKGESQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of Cyclohex-3-en-1-ylmethyl Chloride: This intermediate can be prepared by the chlorination of cyclohex-3-en-1-ylmethanol using thionyl chloride or phosphorus trichloride.
N-Alkylation of Piperazine: The cyclohex-3-en-1-ylmethyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(Cyclohex-3-en-1-ylmethyl)piperazine.
Introduction of Phenoxybenzyl Group: The final step involves the reaction of 1-(Cyclohex-3-en-1-ylmethyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base to yield 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine.
Industrial Production Methods: Industrial production of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxybenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural uniqueness lies in its 3-phenoxybenzyl substituent, which distinguishes it from analogues with methyl, chloro, or other aryl groups. Key comparisons include:
Table 1: Structural and Molecular Comparison of Selected Piperazine Derivatives
Key Observations :
- Bulkiness and Aromaticity: The 3-phenoxybenzyl group in the target compound introduces a larger aromatic system compared to methyl or chloro substituents in analogues. This may enhance π-π stacking interactions with biological targets but reduce solubility .
Cytotoxicity and Anticancer Potential
- Benzoyl Derivatives : 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine derivatives (e.g., compound 5a ) demonstrated potent cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, with IC₅₀ values <10 µM . The benzoyl group’s planar structure may facilitate intercalation into DNA or enzyme active sites.
Enzyme Inhibition and Neuroactivity
- BACE1 Inhibitors: Bulky substituents like phenylsulfonyl or benzyl groups in indole-based piperazines (e.g., compound 21) showed IC₅₀ values of ~20 mM for BACE1 inhibition, whereas smaller groups reduced activity . The target compound’s phenoxy group may similarly enhance binding through hydrophobic interactions.
- AChE Inhibitors: Thiazolylhydrazone derivatives with fluorophenylpiperazine moieties (e.g., compound 3a–k) exhibited AChE inhibition via hydrogen bonding and π-cation interactions . The target compound’s phenoxy group could mimic these effects.
Antibacterial Activity
- Arylpiperazine Derivatives: Cinnamyl derivatives of 2-methoxyphenylpiperazine (e.g., compound 2) displayed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The phenoxy group’s polarity may enhance bacterial membrane disruption in the target compound.
Critical Analysis of Substituent Impacts
- Meta vs.
- Cyclohexene vs. Aromatic Rings : The cyclohex-3-enylmethyl group provides partial saturation, balancing rigidity and flexibility for membrane penetration, unlike fully aromatic benzhydryl groups in .
Biological Activity
1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to elucidate the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 1 µg/mL, outperforming conventional antibiotics like norfloxacin . Although specific data for 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine is limited, its structural similarities suggest potential efficacy against various bacterial strains.
Table 1: Antimicrobial Efficacy of Piperazine Derivatives
Anticancer Activity
Piperazine derivatives have also been explored for their anticancer properties. A study on similar compounds showed promising results in inhibiting cancer cell proliferation, attributed to their ability to interfere with cellular signaling pathways . Although specific studies on the target compound are scarce, the potential for anticancer activity remains high given the structural characteristics common to this class.
Table 2: Anticancer Activity of Piperazine Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine | TBD | TBD | TBD |
| Similar Piperazine Derivative | Breast Cancer | 10 | |
| Another Piperazine Compound | Lung Cancer | 5 |
The mechanisms underlying the biological activities of piperazine derivatives typically involve:
- Membrane Disruption : Compounds like those in this class can disrupt bacterial membranes, leading to increased permeability and eventual cell death .
- Cell Cycle Interference : Anticancer activities may arise from the inhibition of key enzymes involved in cell cycle regulation .
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings. For example, a study involving a related piperazine compound demonstrated significant reduction in tumor size in animal models when administered at specific dosages . These findings support further exploration into the therapeutic applications of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-phenoxybenzyl)piperazine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
